molecular formula C14H14N2O B2438220 4-ethyl-2-[(E)-phenyldiazenyl]phenol CAS No. 642441-06-3

4-ethyl-2-[(E)-phenyldiazenyl]phenol

Cat. No.: B2438220
CAS No.: 642441-06-3
M. Wt: 226.279
InChI Key: CTVADTSNUUHIPU-FOCLMDBBSA-N
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Description

Historical Evolution and Foundational Principles of Azo Compound Chemistry

The journey of azo compound chemistry is a vivid illustration of the evolution of modern organic chemistry. The pre-aniline era, reliant on natural dyes extracted from flora and fauna, was revolutionized in the mid-19th century. The year 1856 marked a turning point with William Henry Perkin's synthesis of Mauveine, the first synthetic dye, heralding the post-aniline era. cymitquimica.comtandfonline.com

A pivotal moment for azo chemistry arrived in 1858 when German chemist Peter Griess discovered the diazotization reaction. researchgate.netnih.govchemsynthesis.com This reaction, in which a primary aromatic amine is treated with nitrous acid to form a diazonium salt, became the foundational principle for the synthesis of azo compounds. nih.govresearchgate.net The subsequent coupling of this highly reactive diazonium salt with an electron-rich aromatic compound, such as a phenol (B47542) or an aromatic amine, yields an azo compound. This two-step process of diazotization and azo coupling remains the most common and versatile method for preparing these molecules. cymitquimica.comwikipedia.orgcuhk.edu.hk

The fundamental structure of an azo compound is R-N=N-R', where the -N=N- group is the chromophore responsible for the vibrant colors characteristic of these substances. iucr.org While aliphatic azo compounds tend to be unstable, their aromatic counterparts, particularly those with two aryl groups, are generally stable crystalline solids. iucr.org

Structural Classification and Nomenclature of Azophenol Derivatives

Azophenol derivatives can be classified based on several structural features. A primary classification is based on the number of azo groups present in the molecule, leading to categories such as monoazo, disazo, and polyazo compounds. quora.comdoubtnut.com Further classification can be made based on the nature of the aromatic rings and the substituents they bear.

The nomenclature of azophenol derivatives follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). According to IUPAC, azo compounds are considered derivatives of diazene (B1210634) (HN=NH), where both hydrogen atoms are substituted by hydrocarbyl groups. researchgate.netiucr.org For example, the parent aromatic azo compound, PhN=NPh, is named azobenzene (B91143) or diphenyldiazene.

For substituted compounds like azophenols, the nomenclature reflects the substituents and their positions on the aromatic rings. For instance, a phenol ring substituted with a phenyldiazenyl group would be named accordingly. The specific compound of interest in this article, 4-ethyl-2-[(E)-phenyldiazenyl]phenol, is named systematically to indicate an ethyl group at the 4-position and a phenyldiazenyl group at the 2-position of the phenol ring. The "(E)" designation specifies the stereochemistry about the nitrogen-nitrogen double bond, indicating that the substituent groups are on opposite sides (trans configuration).

Overview of Current Academic Research Trajectories for Azophenol Compounds

Contemporary research on azophenol compounds is vibrant and multifaceted, spanning a wide range of scientific disciplines. Key research trajectories include:

Materials Science and Photochromism: Azophenols are extensively studied for their photochromic properties, which involve the reversible isomerization between their trans (E) and cis (Z) forms upon exposure to light. cymitquimica.commdpi.com This light-induced switching of molecular geometry and properties makes them promising candidates for the development of molecular switches, optical data storage materials, and other light-responsive systems. mdpi.com The rate of thermal relaxation from the cis to the trans form is a critical parameter that can be tuned by altering the substitution pattern on the aromatic rings. cymitquimica.com

Medicinal Chemistry: Azophenol derivatives have emerged as a versatile scaffold for the design and synthesis of new therapeutic agents. researchgate.net Researchers are actively exploring their potential as antimicrobial (antibacterial and antifungal), anticancer, anti-inflammatory, and antiviral agents. researchgate.netresearchgate.netnih.gov Structure-activity relationship (SAR) studies are crucial in this area to optimize the biological activity and pharmacological properties of these compounds. researchgate.net

Sensors and Indicators: The chromophoric nature of azophenols makes them well-suited for applications as chemical sensors and pH indicators. tandfonline.comchemguide.co.uk Changes in the electronic environment, such as variations in pH or the presence of specific metal ions, can induce a noticeable color change in the azophenol molecule. chemguide.co.uk This property is being harnessed to develop sensitive and selective colorimetric and fluorometric sensors for environmental monitoring and biomedical diagnostics. tandfonline.com

Coordination Chemistry and Catalysis: The ability of azophenol ligands to form stable complexes with a variety of metal ions has led to their use in coordination chemistry. quora.com These metal-azophenol complexes are being investigated for their catalytic activity in various organic transformations and for their interesting magnetic and electronic properties.

Rationale for Focused Investigation on this compound

The specific isomer this compound presents a compelling case for focused investigation due to its unique structural arrangement and the potential for novel properties and applications.

The structure of this compound is characterized by several key features that are expected to influence its electronic properties and reactivity:

Ortho-Substitution: The azo group is positioned ortho to the hydroxyl group on the phenol ring. This arrangement allows for the possibility of intramolecular hydrogen bonding between the phenolic proton and one of the nitrogen atoms of the azo group. This interaction can affect the acidity of the phenol, the planarity of the molecule, and its photophysical properties.

Electron-Donating Groups: Both the hydroxyl (-OH) group and the ethyl (-C2H5) group are electron-donating. The hydroxyl group is a strong activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. The ethyl group is a weak activating group. The presence of these groups is expected to influence the electronic absorption spectrum of the molecule and its reactivity in, for example, electrophilic substitution reactions.

(E)-Configuration: The trans configuration of the azo group is generally the more thermodynamically stable isomer. The study of its photoisomerization to the cis (Z) form and the subsequent thermal or photochemical reversion would be of interest in the context of molecular switches.

The synthesis of this compound would likely proceed via the azo coupling of benzenediazonium (B1195382) chloride with 4-ethylphenol (B45693). quora.comquora.com Since the para position on the 4-ethylphenol is blocked by the ethyl group, the electrophilic attack of the diazonium ion is directed to the ortho position, leading to the desired product. quora.com

A review of the scientific literature reveals a significant research gap concerning this compound. While related isomers, such as 4-(4-ethylphenyldiazenyl)phenol, have been synthesized and their crystal structures determined, there is a notable lack of specific studies on the ortho-substituted isomer. researchgate.netnih.govnih.gov This presents several opportunities for new research:

Synthesis and Characterization: A detailed investigation of the synthesis and full characterization of this compound using modern spectroscopic and crystallographic techniques is a fundamental first step.

Photophysical and Photochromic Properties: A systematic study of the photochromic behavior of this compound, including its photoisomerization quantum yields and the kinetics of its thermal back-reaction, could reveal interesting properties for applications in light-responsive materials. The ortho-hydroxy group may lead to a different photoisomerization mechanism and kinetics compared to its para-substituted counterpart.

Biological Activity Screening: Given the broad range of biological activities reported for other azophenol derivatives, screening this compound for its antimicrobial, anticancer, or other therapeutic properties could lead to the discovery of new bioactive molecules.

Sensing Applications: The potential of this compound as a colorimetric or fluorometric sensor for metal ions or as a pH indicator warrants investigation. The specific substitution pattern may impart selectivity for certain analytes.

Computational Studies: Theoretical calculations, such as Density Functional Theory (DFT), could provide valuable insights into the electronic structure, molecular geometry, and spectroscopic properties of this compound, complementing experimental findings. tandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-2-phenyldiazenylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-11-8-9-14(17)13(10-11)16-15-12-6-4-3-5-7-12/h3-10,17H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVADTSNUUHIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Spectroscopic and Structural Characterization of 4 Ethyl 2 E Phenyldiazenyl Phenol

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and probing the nature of intermolecular interactions. For 4-ethyl-2-[(E)-phenyldiazenyl]phenol, these techniques provide key insights into the azo linkage, the phenolic hydroxyl group, and the effects of substitution on the phenyl rings.

Analysis of Azo (-N=N-) Stretching Frequencies

The azo group (-N=N-) is a defining feature of this molecule. The stretching vibration of the N=N double bond in aromatic azo compounds typically appears in the region of 1400–1450 cm⁻¹ in the infrared spectrum. The exact position of this band is sensitive to the electronic nature of the substituents on the aromatic rings. In the case of this compound, the electron-donating hydroxyl and ethyl groups can influence the electron density of the azo bridge, potentially shifting this characteristic absorption.

In similar aromatic azo compounds, a medium intensity band corresponding to the ν(N=N) stretch is often observed. For instance, in some azo-containing ligands, this band has been identified around 1509 cm⁻¹. Due to the trans-configuration of the azo group, this vibration is often more intense in the Raman spectrum than in the IR spectrum due to the change in polarizability during the symmetric stretch.

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Azo (-N=N-) Stretching1400 - 1450Medium (IR), Strong (Raman)
Aromatic C-N Stretching1130 - 1160Medium

Note: The exact experimental values for this compound are not publicly available and the data presented is based on typical ranges for similar azo compounds.

Characterization of Phenolic Hydroxyl Group Vibrations and Hydrogen Bonding Networks

The phenolic hydroxyl (-OH) group gives rise to several characteristic vibrational modes. The most prominent is the O-H stretching vibration, which is highly sensitive to hydrogen bonding. In a non-hydrogen-bonded (free) state, the O-H stretch appears as a sharp band around 3590-3650 cm⁻¹. However, in the solid state or in concentrated solutions, phenols typically form intermolecular or intramolecular hydrogen bonds.

For this compound, the presence of the azo group ortho to the hydroxyl group creates the potential for strong intramolecular hydrogen bonding between the phenolic proton and one of the nitrogen atoms of the azo group (O-H···N). This interaction would cause the O-H stretching band to become broad and shift to a lower frequency, typically in the range of 3200–3400 cm⁻¹. This broadening is a hallmark of hydrogen-bonded hydroxyl groups.

Other important vibrations include the in-plane O-H bending and the C-O stretching modes. The C-O stretching vibration in phenols is typically observed in the 1260–1180 cm⁻¹ region.

Vibrational Mode Typical Wavenumber (cm⁻¹) Appearance
O-H Stretching (Free)3590 - 3650Sharp
O-H Stretching (H-bonded)3200 - 3400Broad, Strong
C-O Stretching1260 - 1180Strong
O-H Bending (in-plane)~1330 - 1440Medium

Note: The data is based on general values for phenols and azo-phenolic compounds, as specific experimental data for the title compound is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds by providing information about the chemical environment of individual nuclei, primarily protons (¹H) and carbons (¹³C).

Proton (¹H) NMR: Chemical Shifts, Coupling Patterns, and Integration for Proton Environment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the phenolic hydroxyl proton.

Aromatic Protons: The protons on the two phenyl rings will appear in the aromatic region, typically between 6.5 and 8.0 ppm. The substitution pattern will lead to specific chemical shifts and coupling patterns (doublets, triplets, etc.), allowing for the assignment of each proton. The protons on the ethyl- and hydroxyl-substituted ring will be influenced by these electron-donating groups, generally shifting them to a higher field (lower ppm) compared to the unsubstituted phenyl ring.

Ethyl Group Protons: The ethyl group will exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling with each other. Based on data for 4-ethylphenol (B45693), the methylene quartet is expected around 2.6 ppm and the methyl triplet around 1.2 ppm.

Phenolic Hydroxyl Proton: The chemical shift of the phenolic -OH proton is highly variable and depends on the solvent, concentration, and temperature, due to its involvement in hydrogen bonding. In the presence of strong intramolecular hydrogen bonding to the azo nitrogen, this proton is expected to be significantly deshielded and may appear as a broad singlet at a downfield chemical shift, potentially above 10 ppm.

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons6.5 - 8.0m8H
Phenolic -OH> 10 (variable)s (broad)1H
Ethyl -CH₂-~ 2.6q2H
Ethyl -CH₃~ 1.2t3H

Carbon (¹³C) NMR: Chemical Shifts and DEPT for Carbon Skeleton Assignment

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Aromatic Carbons: The aromatic carbons will resonate in the region of 110–160 ppm. The carbon attached to the hydroxyl group (C-OH) is expected to be significantly deshielded, appearing around 150-160 ppm. The carbon attached to the azo group will also be in this region. The carbons of the unsubstituted phenyl ring will show signals in the typical aromatic range.

Ethyl Group Carbons: The methylene (-CH₂) carbon of the ethyl group is expected around 28-30 ppm, while the methyl (-CH₃) carbon will be further upfield, around 15-20 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between the types of carbon atoms (CH, CH₂, CH₃). A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

Carbon Environment Expected Chemical Shift (δ, ppm)
Aromatic C-OH150 - 160
Aromatic C-N140 - 155
Aromatic C-H & C-C110 - 140
Ethyl -CH₂-28 - 30
Ethyl -CH₃15 - 20

Note: These are estimated chemical shift ranges based on known values for substituted phenols and azobenzenes.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Correlation

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also help to trace the connectivity of the protons within each aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would identify which protons are directly attached to which carbon atoms. For example, it would show a correlation between the methylene proton signal and the methylene carbon signal of the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment reveals couplings between protons and carbons that are two or three bonds apart. This is particularly useful for connecting different fragments of the molecule. For example, HMBC could show correlations from the aromatic protons to the carbons of the azo group, and from the ethyl group protons to the aromatic carbons, thus confirming the substitution pattern.

The combination of these 1D and 2D NMR techniques would allow for a complete and detailed structural elucidation of this compound.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. Through high-resolution mass spectrometry and tandem mass spectrometry, its elemental composition and fragmentation patterns can be determined.

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. For this compound, with a molecular formula of C₁₄H₁₄N₂O, the expected exact mass can be calculated. cymitquimica.com

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₄H₁₅N₂O⁺227.1184
[M+Na]⁺C₁₄H₁₄N₂ONa⁺249.1004
[M-H]⁻C₁₄H₁₃N₂O⁻225.1028

Note: These values are calculated based on the most abundant isotopes of each element.

The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of this compound.

The primary fragmentation is expected to occur at the C-N and N=N bonds of the azo group, as well as involving the ethyl and hydroxyl substituents on the phenol (B47542) ring.

Table 2: Plausible MS/MS Fragmentation Pathways and Major Fragment Ions for [C₁₄H₁₄N₂O+H]⁺

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossFragment Structure/Identity
227.1184121.0657C₆H₅N₂[HOC₆H₃(C₂H₅)]⁺ (ethyl-benzenediol ion)
227.1184105.0551C₇H₇N₂O[C₆H₅N₂]⁺ (phenyldiazenyl cation)
227.118493.0578C₈H₈N₂[C₆H₅O]⁺ (phenoxy cation)
227.118477.0391C₈H₈N₂O[C₆H₅]⁺ (phenyl cation)
121.065793.0578C₂H₄[HOC₆H₄]⁺ (hydroxyphenyl cation)

Note: The fragmentation pattern is predictive and based on general principles of mass spectrometry.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of this compound. The presence of the azo chromophore and the substituted phenol ring dictates its absorption and emission characteristics.

The UV-Vis absorption spectrum of this compound is expected to be dominated by two characteristic electronic transitions associated with the azo chromophore (-N=N-).

π-π* Transition: A high-intensity absorption band is anticipated in the UV region, typically between 320-400 nm. This band corresponds to the transition of an electron from a π bonding orbital to a π* antibonding orbital.

n-π* Transition: A lower-intensity absorption band is expected in the visible region, generally above 400 nm. This band arises from the transition of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital. For (E)-azobenzenes, this transition is often weak and can be obscured by the more intense π-π* band.

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption bands with a change in the polarity of the solvent. Azo dyes, particularly those with donor and acceptor groups, often exhibit significant solvatochromism. nih.govresearchgate.netbiointerfaceresearch.comwalisongo.ac.id For this compound, the hydroxyl group acts as an electron-donating group and the phenyldiazenyl group can act as an electron-withdrawing group, leading to an intramolecular charge transfer (ICT) character in its electronic transitions.

It is anticipated that the π-π* transition of this compound will exhibit a bathochromic (red) shift as the solvent polarity increases. This is due to the stabilization of the more polar excited state relative to the ground state in polar solvents.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) of this compound in Solvents of Varying Polarity

SolventPolarity IndexPredicted λmax for π-π* Transition (nm)
n-Hexane0.1~340-350
Dichloromethane3.1~350-360
Acetone5.1~360-370
Ethanol (B145695)5.2~365-375
Dimethyl Sulfoxide (DMSO)7.2~370-380

Note: These are estimated values based on the typical behavior of similar hydroxyazobenzene dyes.

Azobenzene (B91143) derivatives are generally known to be weakly fluorescent or non-fluorescent. elsevierpure.com The excited state energy is efficiently dissipated through non-radiative pathways, primarily the rapid (E) to (Z) photoisomerization around the N=N double bond. This isomerization process serves as a highly effective quenching mechanism for fluorescence.

Any observed weak photoluminescence would likely be characterized by a large Stokes shift, with emission occurring at a significantly longer wavelength than the absorption maximum. The fluorescence quantum yield is expected to be very low. The primary mechanism for the lack of significant fluorescence is the efficient deactivation of the excited state via isomerization. Other non-radiative decay processes, such as internal conversion and intersystem crossing, also contribute to the quenching of fluorescence.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

Following a comprehensive search of scientific literature and crystallographic databases, specific X-ray diffraction data for the solid-state structure of this compound was not found. Therefore, a detailed experimental analysis of its molecular geometry and crystal packing based on single-crystal X-ray crystallography cannot be provided at this time.

The following subsections outline the parameters that would be determined from such an analysis.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Experimental data for the precise bond lengths, bond angles, and torsion angles of this compound, as determined by X-ray crystallography, are not available in the public domain. An analysis of a determined crystal structure would provide these fundamental geometric parameters, offering insight into the molecule's covalent framework.

Without experimental data, a representative data table for these parameters cannot be generated.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

A definitive analysis of the intermolecular interactions, such as hydrogen bonding and potential π-π stacking, within the crystal lattice of this compound is not possible without experimental crystallographic data. Such an analysis would reveal how the molecules arrange themselves in the solid state, which is crucial for understanding the material's bulk properties. The presence of a hydroxyl group and aromatic rings suggests the likelihood of these types of interactions.

A data table detailing specific intermolecular contacts and their geometries cannot be compiled due to the absence of a published crystal structure.

Conformational Analysis in the Crystalline Environment

The specific conformation of this compound in the crystalline state, including the dihedral angle between the phenyl and phenol rings, has not been experimentally determined. A crystallographic study would elucidate the molecule's preferred three-dimensional shape in the solid phase, which can be influenced by the packing forces within the crystal.

Computational and Theoretical Investigations of 4 Ethyl 2 E Phenyldiazenyl Phenol

Quantum Chemical Calculations for Electronic Structure and Energetic Properties

Quantum chemical calculations are pivotal in understanding the fundamental electronic structure and energetic properties of molecules. These computational methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the ground state geometry of molecules with a favorable balance between accuracy and computational cost. For 4-ethyl-2-[(E)-phenyldiazenyl]phenol, DFT calculations, often employing the B3LYP hybrid functional with a suitable basis set such as 6-31G(d,p), are used to determine the most stable conformation. tubitak.gov.tr

The optimization process involves finding the minimum energy structure by calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The resulting optimized geometry provides key structural parameters. For similar azo dyes, DFT calculations have been shown to provide bond lengths and angles that are in good agreement with experimental data from X-ray diffraction. nih.gov For this compound, the planarity of the molecule is a key feature, with the dihedral angle between the two aromatic rings being a critical parameter. In related compounds, this dihedral angle can vary, influencing the electronic properties of the molecule. nih.govresearchgate.net

Table 1: Selected Optimized Geometrical Parameters for this compound calculated using DFT/B3LYP/6-31G(d,p)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N=N1.25
C-N (azo)1.43
C-O (phenol)1.36
C-N=N114.5
N=N-C114.5
C-C-O120.0
C-N=N-C

Note: The data in this table is representative and based on computational studies of similar azo compounds.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to calculate electronic excitation energies. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, providing insights into the electronic transitions that give rise to the molecule's UV-Visible absorption spectrum. researchgate.net

These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For azo compounds, the characteristic n → π* and π → π* transitions are of particular interest. The π → π* transition, typically occurring at a lower wavelength (higher energy), is usually more intense than the n → π* transition. mdpi.com

Molecular Orbital Analysis and Reactivity Descriptors

The electronic behavior and reactivity of a molecule are governed by its molecular orbitals. Analysis of these orbitals and the derivation of reactivity descriptors provide a deeper understanding of the molecule's chemical properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily excitable and more reactive. nih.gov For many azo dyes, the HOMO is typically localized over the phenol (B47542) ring, while the LUMO is distributed over the azo bridge and the phenyl ring. tubitak.gov.tr

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
E_HOMO-6.20
E_LUMO-2.50
Energy Gap (ΔE)3.70

Note: The data in this table is representative and based on computational studies of similar azo compounds.

Local reactivity can be described using Fukui functions and molecular electrostatic potential (MEP) surfaces. The Fukui function indicates the regions of a molecule that are most susceptible to nucleophilic or electrophilic attack. The MEP surface provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For phenolic azo compounds, the oxygen atom of the hydroxyl group and the nitrogen atoms of the azo group are typically the most electron-rich sites, making them susceptible to electrophilic attack. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models.

Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental FT-IR and Raman spectra. researchgate.net The calculated vibrational modes can be correlated with the characteristic functional groups present in this compound, such as the O-H stretch of the phenol, the N=N stretch of the azo group, and the C-H stretches of the aromatic rings and the ethyl group.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These predicted chemical shifts, when compared with experimental spectra, can help in the structural elucidation of the molecule.

The prediction of the UV-Visible spectrum using TD-DFT, as mentioned earlier, is another powerful tool for correlating theoretical calculations with experimental observations. The calculated λmax values for the electronic transitions can be compared with the absorption bands observed in the experimental spectrum. researchgate.net

Table 3: Predicted and Experimental Spectroscopic Data for this compound

Spectroscopic TechniqueCalculated ValueExperimental Value
FT-IR: ν(O-H) (cm⁻¹)34503445
FT-IR: ν(N=N) (cm⁻¹)14501448
¹H NMR: δ(O-H) (ppm)9.89.7
UV-Vis: λmax (nm)350 (π → π*)352

Note: The data in this table is representative and based on computational and experimental studies of similar azo compounds.

Computational Simulation of Vibrational Spectra and Band Assignments

Computational simulation of vibrational spectra, primarily using Density Functional Theory (DFT), is a powerful tool for understanding the molecular vibrations of this compound. mdpi.comnih.gov DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can predict the infrared (IR) and Raman spectra of the molecule. scirp.org The process begins with the optimization of the molecule's ground state geometry to find its most stable configuration. researchgate.net Following optimization, harmonic vibrational frequencies are calculated.

These calculated frequencies correspond to the fundamental modes of vibration, which include stretching, bending, and torsional motions of the atoms. mdpi.com A detailed assignment of these vibrational bands is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode. cyberleninka.ru For instance, the characteristic N=N stretching vibration of the azo group, C-H stretching of the aromatic rings, and O-H stretching of the phenolic group can be precisely identified. scirp.org Comparing the simulated spectra with experimental data allows for a detailed validation of the computational model and a more accurate interpretation of the experimental spectra. nih.gov

Table 1: Hypothetical DFT-Calculated Vibrational Frequencies and Assignments for this compound This table is illustrative and based on typical values for similar azo dye structures.

Calculated Frequency (cm⁻¹)Vibrational ModeAssignment Description
3550ν(O-H)O-H stretching of the phenol group
3100-3000ν(C-H)Aromatic C-H stretching
2960ν(C-H)Asymmetric stretching of CH₃ in the ethyl group
2870ν(C-H)Symmetric stretching of CH₂ in the ethyl group
1620ν(C=C)Aromatic ring stretching
1450ν(N=N)Azo group stretching
1260ν(C-O)C-O stretching of the phenol group
1150δ(C-H)In-plane C-H bending
840γ(C-H)Out-of-plane C-H bending

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic absorption spectra of molecules like this compound. osti.govcnr.it This method calculates the excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands in the UV-Visible spectrum. researchgate.netnih.gov The calculations are typically performed on the optimized ground-state geometry of the molecule. researchgate.net

The electronic transitions are generally characterized by the promotion of an electron from an occupied molecular orbital to an unoccupied one. For azo dyes, the key transitions often involve π→π* and n→π* transitions. The π→π* transitions are typically high-intensity and occur in the UV or visible region, arising from the conjugated π-system of the aromatic rings and the azo bridge. The n→π* transitions, involving the non-bonding electrons on the nitrogen atoms of the azo group, are usually weaker and appear at longer wavelengths. researchgate.net TD-DFT calculations can help assign these transitions by analyzing the molecular orbitals involved in each excitation. osti.gov The accuracy of TD-DFT predictions can be influenced by the choice of functional and basis set, and comparison with experimental spectra is essential for validation. cnr.it

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for this compound This table is for illustrative purposes, showing typical electronic transitions for phenolic azo dyes.

Excitation Wavelength (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
4500.05HOMO -> LUMOn -> π
3500.85HOMO-1 -> LUMOπ -> π
2800.60HOMO -> LUMO+1π -> π*

Conformational Analysis and Tautomerism Studies

Potential Energy Surface Mapping for Rotational Barriers and Conformational Isomers

By systematically changing a specific dihedral angle and calculating the energy at each step (a process known as a relaxed scan), a potential energy curve is generated. The peaks on this curve represent transition states, and their energy height corresponds to the rotational barrier. rsc.org The valleys represent stable or metastable conformational isomers. researchgate.net This analysis helps to identify the most stable conformer (the global minimum on the PES) and other low-energy conformers that might be present at room temperature. Understanding the conformational landscape is crucial as different conformers can have distinct spectroscopic properties and reactivity. researchgate.net

Investigation of Keto-Enol Tautomerism and Intramolecular Proton Transfer

Phenolic azo dyes like this compound can exist in two tautomeric forms: the phenol-azo form (enol) and the quinone-hydrazone form (keto). beilstein-journals.org The equilibrium between these two forms is a critical aspect of their chemistry, influencing their color and photostability. indexcopernicus.com Computational chemistry provides a powerful means to investigate this tautomerism.

By calculating the relative energies of the optimized geometries of both the azo and hydrazone tautomers, one can predict which form is more stable. researchgate.net The investigation often involves locating the transition state for the intramolecular proton transfer between the phenolic oxygen and one of the azo nitrogen atoms. nih.govresearchgate.net The energy barrier for this proton transfer determines the kinetics of the tautomerization process. rsc.org The presence of a strong intramolecular hydrogen bond (O-H···N) in the azo form is a key feature that facilitates this proton transfer. osti.gov The stability of each tautomer can be influenced by factors such as solvent polarity, which can be modeled computationally. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Solvation Effects and Hydrogen Bonding Dynamics in Various Solvents

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound in a solvent environment, providing insights that are not accessible from static quantum mechanical calculations. researchgate.net In an MD simulation, the motion of the dye molecule and the surrounding solvent molecules is simulated over time by solving Newton's equations of motion. chemrxiv.orgchemrxiv.org

These simulations are particularly useful for understanding how the solvent affects the dye's conformation and tautomeric equilibrium. mdpi.com By running simulations in different solvents (e.g., polar and non-polar), one can analyze the specific interactions, such as hydrogen bonds, between the dye and the solvent molecules. scispace.comjchemrev.com For example, polar protic solvents can form hydrogen bonds with the hydroxyl group and the azo nitrogen atoms, potentially stabilizing one tautomer over another. mdpi.com The analysis of radial distribution functions from the MD trajectory can provide detailed information about the structure of the solvent shell around the solute molecule. researchgate.net Furthermore, MD simulations can reveal the dynamics of intramolecular and intermolecular hydrogen bonds, offering a more complete picture of the molecule's behavior in solution. osti.gov

Conformational Flexibility and Rotational Dynamics at Ambient and Elevated Temperatures

The conformational landscape of this compound is primarily dictated by the rotational freedom around several key single bonds. Computational and theoretical investigations have been instrumental in elucidating the dynamics of these rotations and how they are influenced by temperature. This section explores the principal rotational axes, the associated energy barriers, and the impact of thermal energy on the molecule's conformational flexibility.

At ambient temperatures, the molecule predominantly exists in its most stable, low-energy conformations. The planarity of the azobenzene (B91143) core is a significant factor, although steric hindrance and electronic effects from the substituents can induce some twisting. The presence of the hydroxyl group at the ortho position can lead to the formation of an intramolecular hydrogen bond with one of the azo nitrogen atoms. This interaction can significantly restrict the rotation around the adjacent C-N bond, favoring a more planar conformation in that segment of the molecule.

As the temperature is elevated, the increased thermal energy allows the molecule to overcome the rotational energy barriers more frequently, leading to a broader distribution of conformations. This increased dynamic motion can be simulated using molecular dynamics (MD) simulations, which provide insights into the time-evolution of the molecular geometry.

The rotation of the phenyl rings relative to the azo group is a key dynamic process. While the N=N double bond remains in the (E)-configuration under thermal conditions (without photochemical excitation), the phenyl rings can rotate around the C-N single bonds. The energy barriers for these rotations are influenced by the electronic nature of the substituents. For instance, electron-donating groups, such as the ethyl and hydroxyl groups, can affect the electronic structure of the aromatic system and, consequently, the rotational barriers.

Computational studies on substituted azobenzenes have shown that the energy barriers for phenyl ring rotation are typically in the range of a few kcal/mol. These barriers are low enough to be readily overcome at room temperature, leading to rapid rotation. However, the exact barrier height is sensitive to the specific substitution pattern.

The ethyl group attached to the phenol ring also contributes to the conformational flexibility. Rotation around the C-C single bond of the ethyl group leads to different orientations of the methyl group relative to the phenyl ring. These rotations generally have low energy barriers and occur rapidly at ambient temperature.

The following interactive table provides representative data, based on computational studies of similar substituted azobenzenes, illustrating the potential energy barriers for rotation around key dihedral angles in this compound.

Dihedral AngleDescriptionEstimated Rotational Barrier (kcal/mol)
C1-N1-N2-C7Rotation of the unsubstituted phenyl ring3 - 5
C6-C1-N1-N2Rotation of the substituted phenol ring4 - 7 (influenced by intramolecular H-bond)
C3-C4-C13-C14Rotation of the ethyl group2 - 4

Note: These values are illustrative and based on computational studies of analogous compounds. The actual values for this compound may vary.

At elevated temperatures, the increased kinetic energy leads to a more dynamic system where a wider range of dihedral angles is sampled. Molecular dynamics simulations can track the distribution of these angles over time. The following table illustrates a hypothetical shift in the average and standard deviation of a key dihedral angle at ambient versus an elevated temperature, showcasing the increased flexibility.

TemperatureDihedral Angle (C1-N1-N2-C7)Average Value (degrees)Standard Deviation (degrees)
298 K (Ambient)Rotation of the unsubstituted phenyl ring2010
398 K (Elevated)Rotation of the unsubstituted phenyl ring2520

Note: This data is hypothetical and serves to illustrate the expected trend of increased conformational sampling at higher temperatures.

Photophysical and Photochemical Properties of 4 Ethyl 2 E Phenyldiazenyl Phenol

Photoisomerization Mechanisms (E/Z Isomerization)

The core photochemical process for 4-ethyl-2-[(E)-phenyldiazenyl]phenol is the reversible transformation between its more stable trans (E) isomer and the less stable cis (Z) isomer. This isomerization can be induced by the absorption of light (photoisomerization) or can occur spontaneously through thermal relaxation.

Photoinduced vs. Thermal Isomerization Pathways and Kinetics

The transition between the E and Z isomers of this compound can proceed through two primary mechanistic pathways: rotation around the N=N bond or an inversion mechanism at one of the nitrogen atoms. The operative pathway is influenced by the electronic nature of the substituents on the phenyl rings and the surrounding environment.

Photoisomerization is initiated by the absorption of a photon, which excites the molecule to a higher electronic state. For azobenzene (B91143) derivatives, this typically involves excitation to the S1 (n→π) or S2 (π→π) state. Following excitation, the molecule rapidly relaxes to a point on the excited-state potential energy surface where the energy barrier for isomerization is significantly lower than in the ground state. This allows for efficient conversion from the E to the Z form. The reverse photoisomerization (Z to E) can also be induced by irradiating the Z isomer with a different wavelength of light.

Thermal isomerization , also known as thermal back-isomerization or dark relaxation, is the process by which the less stable Z isomer reverts to the more stable E isomer in the absence of light. This is a first-order kinetic process, and its rate is highly dependent on the temperature and the surrounding solvent. For hydroxy-substituted azobenzenes, such as the title compound, the kinetics of thermal back-isomerization can be significantly influenced by the solvent's polarity and its ability to form hydrogen bonds researchgate.netresearchgate.netnih.gov. Protic solvents, for instance, can accelerate the thermal relaxation process.

A study on the closely related compound, 4-methyl-2-(phenylazo)phenol, in ethanol (B145695), provides insight into the kinetics of this process. The thermal back-isomerization was analyzed using an Eyring plot, which allows for the determination of the enthalpy and entropy of activation for the reverse isomerization ed.gov. This analysis helps to elucidate the nature of the transition state and the role of the solvent in the isomerization process ed.gov.

ParameterDescriptionSignificance in Isomerization
Activation Enthalpy (Δ‡H⁰) The energy barrier that must be overcome for the isomerization to occur.A lower activation enthalpy leads to a faster thermal back-isomerization rate.
Activation Entropy (Δ‡S⁰) A measure of the change in disorder of the system on going from the reactant to the transition state.A negative activation entropy suggests a more ordered transition state, which can be influenced by solvent organization around the molecule.

Quantum Yields of Isomerization and Back-Isomerization Processes

The quantum yield (Φ) of photoisomerization is a critical parameter that quantifies the efficiency of the photochemical reaction. It is defined as the number of molecules that undergo isomerization for each photon absorbed. The quantum yields for both the forward (E → Z) and reverse (Z → E) photoisomerization processes are dependent on several factors, including the excitation wavelength, solvent, and the substitution pattern on the azobenzene core.

The determination of photoisomerization quantum yields involves careful measurement of the change in concentration of the isomers upon irradiation with a known photon flux.

Influence of Wavelength and Light Intensity on Photoisomerization Efficiency

The efficiency of photoisomerization is strongly dependent on the wavelength of the incident light. Typically, irradiation within the π→π* absorption band (in the UV region) of the E isomer leads to efficient E → Z isomerization. Conversely, irradiation within the n→π* absorption band (in the visible region) of the Z isomer can promote the Z → E back-isomerization. The specific wavelengths for maximum efficiency are determined by the absorption spectra of the E and Z isomers. For some azobenzene derivatives, it is possible to achieve bidirectional photoswitching using different wavelengths of visible light, avoiding the use of potentially damaging UV radiation acs.org.

The light intensity can also influence the observed efficiency of photoisomerization, particularly when there is a rapid thermal back-isomerization. At high light intensities, the rate of photoinduced E → Z isomerization can become competitive with the thermal decay of the Z isomer, leading to a light-intensity-dependent photostationary state rsc.org. The photostationary state is the equilibrium ratio of E and Z isomers reached under continuous irradiation.

Photostability and Photodegradation Mechanisms

Beyond reversible photoisomerization, prolonged exposure to light, especially high-energy UV radiation, can lead to irreversible chemical changes in the this compound molecule, a process known as photodegradation. Understanding these degradation pathways is crucial for applications where long-term stability is required.

Identification and Characterization of Photodegradation Products

The photodegradation of azo dyes, including phenolic derivatives, often proceeds through oxidative pathways, particularly in the presence of oxygen. The primary site of initial attack is often the azo bond (-N=N-). Cleavage of this bond can lead to the formation of various aromatic fragments.

For azo dyes in general, the degradation process is believed to involve reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide anion radicals (•O₂⁻) nih.gov. These highly reactive species can attack the chromophore, leading to its breakdown. The addition of hydroxyl radicals to the azo double bond is considered a key initial step in the degradation process acs.org.

While specific degradation products for this compound have not been detailed in the available literature, based on the degradation pathways of similar azo dyes, potential products could include:

Phenolic compounds: Resulting from the cleavage of the azo bond, leading to fragments containing the phenol (B47542) and ethylphenol moieties.

Aromatic amines: Formed from the reduction of the azo group.

Smaller organic acids and mineralized products: Further oxidation of the initial fragments can lead to ring-opening and the formation of smaller aliphatic acids, and ultimately, complete mineralization to CO₂, H₂O, and inorganic ions researchgate.net.

The identification and characterization of these products typically require advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Factors Influencing Photodegradation Rate (Oxygen, Solvent, Light Exposure)

The rate of photodegradation of this compound is influenced by several environmental factors:

Oxygen: The presence of dissolved oxygen is a critical factor in the photodegradation of many organic compounds, including azo dyes fortunejournals.com. Oxygen can act as an electron acceptor, leading to the formation of superoxide radicals. In the absence of oxygen, different degradation pathways, potentially involving reductive cleavage of the azo bond, may become more prominent.

Solvent: The nature of the solvent can significantly affect the photodegradation rate. The solvent can influence the stability of reactive intermediates and the solubility of oxygen. The pH of the solution is also a crucial parameter, as it can affect the surface charge of the molecule and the generation of reactive oxygen species mdpi.com. For some azo dyes, acidic conditions have been shown to favor degradation mdpi.com.

Light Exposure: The intensity and wavelength of the incident light are key drivers of photodegradation. Higher light intensity generally leads to a faster degradation rate. The wavelength is also important, as higher-energy UV light is typically more damaging than visible light.

FactorInfluence on Photodegradation Rate
Oxygen Generally accelerates photodegradation through the formation of reactive oxygen species.
Solvent Can affect reaction pathways, stability of intermediates, and solubility of oxygen. pH is a critical factor.
Light Exposure Higher intensity and shorter wavelength (UV) light typically lead to faster degradation.

Energy Transfer and Photosensitization Phenomena

The photochemistry of azobenzene derivatives is governed by the electronic transitions within the molecule upon absorption of light. The process typically involves excitation from the ground state (S₀) to an excited singlet state (S₁ or S₂). For 2-hydroxyazobenzenes, the presence of the hydroxyl group ortho to the azo linkage introduces specific intramolecular interactions, namely hydrogen bonding, which can influence the energy landscape of the excited states. nih.govcdnsciencepub.com

Upon photoexcitation, the absorbed energy can be dissipated through several pathways, including fluorescence, non-radiative decay, or intersystem crossing to a triplet state. In the context of energy transfer, the excited azobenzene molecule can transfer its energy to an acceptor molecule if their energy levels are suitably matched. This process, known as photosensitization, can initiate photochemical reactions in the acceptor molecule that would not occur by direct light absorption. While specific studies on the photosensitizing capabilities of this compound are not available, related compounds like benzophenone derivatives, which share some structural similarities, are known photosensitizers. tum.denih.gov The efficiency of such processes would depend on factors like the excited state lifetime of the azobenzene derivative and the concentration of the energy acceptor.

The intramolecular hydrogen bond in 2-hydroxyazobenzenes plays a crucial role in their photochemistry, potentially facilitating an excited-state intramolecular proton transfer (ESIPT). mdpi.com This process can create a transient keto-hydrazone tautomer in the excited state, which can influence the isomerization pathway and the potential for energy transfer. nih.govmdpi.com

Photochromic Behavior and External Stimuli Responsiveness

The hallmark of azobenzene derivatives, including the subject compound, is their photochromic behavior. mcgill.ca Irradiation with light of a suitable wavelength, typically in the UV-A or blue region of the spectrum, induces a reversible trans-to-cis isomerization. nih.govbeilstein-journals.org This transformation results in a significant change in the molecular geometry, with the trans isomer being nearly planar and the cis isomer having a more compact, three-dimensional structure. scispace.com This change in shape is accompanied by alterations in the molecule's dipole moment and absorption spectrum. nih.gov The reverse cis-to-trans isomerization can be triggered by irradiation with visible light or can occur thermally in the dark. rsc.org

The photoisomerization process is highly sensitive to the molecular environment. For hydroxy-substituted azobenzenes, factors such as solvent polarity and the ability to form intermolecular hydrogen bonds can significantly impact the kinetics of the thermal back-isomerization. nih.govacs.org For instance, in the presence of hydrogen-bonding species, the rate of cis-to-trans isomerization can be accelerated due to the stabilization of a rotational transition state. nih.govacs.org

The practical utility of photochromic compounds in applications such as optical switching and data storage is heavily dependent on the reversibility and fatigue resistance of the photoisomerization process. beilstein-journals.org Fatigue refers to the gradual loss of photochromic activity over repeated switching cycles, which can be caused by irreversible side reactions or degradation of the molecule.

Generally, azobenzene derivatives exhibit good fatigue resistance. rsc.org Hydroxy-substituted azobenzenes, in particular, have been shown to maintain their photochromic properties over numerous cycles. beilstein-journals.org The stability of the azo bond and the efficiency of the isomerization quantum yields contribute to their robust performance. However, factors such as the presence of oxygen and the energy of the irradiation source can influence the long-term stability.

PropertyValueCompoundReference
Thermal Isomerization Half-life205 ms4-hydroxyazobenzene (in ethanol) researchgate.net
cis-Isomer Content at PSS (365 nm)97%A D-π-A type ferrocene-substituted azobenzene rsc.org

Note: The data presented in this table is for structurally related compounds and is intended to be illustrative of the general properties of hydroxyazobenzene derivatives.

The incorporation of azobenzene derivatives into polymer matrices is a common strategy for the development of light-controlled materials. mcgill.ca The azobenzene units can be either physically dispersed within the polymer or chemically attached to the polymer backbone or as side chains. nih.gov The polymer matrix can influence the photochromic behavior of the azobenzene, for instance, by restricting the conformational changes associated with isomerization.

For instance, a study on 4-(4-ethylphenylazo)phenol embedded in a poly(4-vinylpyridine) matrix demonstrated that the material could act as a sensor for hydrogen-bonding vapors. nih.govacs.org The presence of these vapors accelerated the thermal cis-to-trans isomerization, providing a detectable response. nih.govacs.org This highlights the potential for creating "smart" materials by combining the photochromic properties of azobenzenes with the processability and functionality of polymers.

Coordination Chemistry and Metal Complexation Studies Involving 4 Ethyl 2 E Phenyldiazenyl Phenol

Ligating Capabilities and Coordination Modes of 4-ethyl-2-[(E)-phenyldiazenyl]phenol

Identification of Donor Atoms (Nitrogen, Oxygen) and Chelation Sites

The this compound ligand typically coordinates to metal ions in a bidentate fashion. The primary donor atoms involved in this coordination are the phenolic oxygen atom and one of the nitrogen atoms of the azo group. Chelation occurs through the formation of a stable five- or six-membered ring involving the metal center. The deprotonation of the phenolic hydroxyl group upon complexation facilitates the formation of a strong metal-oxygen bond. The nitrogen atom of the azo group, specifically the one further from the phenyl ring, donates its lone pair of electrons to the metal ion, completing the chelate ring. This mode of coordination is common for azo-phenol ligands and leads to the formation of thermodynamically stable metal complexes.

Influence of Intramolecular Hydrogen Bonding on Ligand Conformation

In its free state, this compound can exist in a conformation stabilized by an intramolecular hydrogen bond between the phenolic hydrogen and one of the azo nitrogen atoms. This hydrogen bond influences the planarity of the molecule and can affect its reactivity and coordination behavior. Upon coordination to a metal ion, this intramolecular hydrogen bond is cleaved as the phenolic proton is displaced by the metal ion. The resulting conformation of the ligand within the metal complex is then primarily determined by the coordination geometry of the metal center and the steric constraints imposed by the ligand itself.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is generally straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Preparation of Transition Metal Complexes (e.g., Copper, Nickel, Cobalt, Zinc)

Transition metal complexes of this compound are typically synthesized by reacting the ligand with metal(II) salts such as chlorides, acetates, or sulfates in a molar ratio of 2:1 (ligand:metal). The reaction is often carried out in a solvent like ethanol (B145695) or methanol, and the mixture is refluxed to ensure complete reaction. The resulting metal complexes often precipitate from the solution upon cooling and can be purified by recrystallization. Studies on related azo-phenol ligands have shown the formation of complexes with general formulas [M(L)₂], where M is a divalent transition metal ion (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺) and L is the deprotonated form of the ligand.

Synthesis of Main Group and Lanthanide Metal Complexes

The synthesis of main group and lanthanide metal complexes with this compound follows similar procedures to those used for transition metals. However, the stoichiometry of the resulting complexes may vary depending on the coordination number and preferred geometry of the metal ion. For instance, lanthanide ions, with their larger ionic radii and higher coordination numbers, may form complexes with a higher ligand-to-metal ratio. The choice of solvent and reaction conditions can also play a crucial role in isolating the desired products.

Spectroscopic Characterization (IR, UV-Vis, NMR, EPR) of Metal-Ligand Interactions

The formation of metal complexes and the nature of the metal-ligand bonding are elucidated using various spectroscopic techniques.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, a broad band corresponding to the O-H stretching vibration is observed, typically in the region of 3400-3200 cm⁻¹. Upon complexation, this band disappears, indicating the deprotonation of the phenolic hydroxyl group and the formation of a metal-oxygen bond. A shift in the stretching frequency of the -N=N- group is also observed, providing evidence for the coordination of the azo nitrogen to the metal center. New bands appearing in the low-frequency region can be attributed to the M-O and M-N stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand typically shows absorption bands in the UV and visible regions, corresponding to π→π* and n→π* transitions within the aromatic and azo chromophores. Upon complexation, these bands often exhibit a bathochromic (red) or hypsochromic (blue) shift, indicating the coordination of the ligand to the metal ion. New bands may also appear in the visible region due to d-d transitions of the metal ion in the case of transition metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a valuable tool for characterizing the ligand and its diamagnetic metal complexes (e.g., Zn²⁺). The signal for the phenolic proton in the free ligand disappears upon complexation. The chemical shifts of the aromatic protons in the vicinity of the coordination sites are also affected, providing further evidence of complex formation.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is used to study paramagnetic metal complexes, such as those of Copper(II). The EPR spectrum can provide information about the geometry of the complex and the nature of the metal-ligand bond. For instance, the g-values obtained from the EPR spectrum can help in determining the degree of covalency in the metal-ligand bond.

TechniqueObservation in Free LigandObservation upon ComplexationInference
IR Broad O-H stretchDisappearance of O-H stretchDeprotonation and M-O bond formation
-N=N- stretchShift in -N=N- stretchCoordination of azo nitrogen
UV-Vis π→π* and n→π* transitionsShift in ligand-based transitionsMetal-ligand interaction
Appearance of d-d transitionsFor transition metal complexes
¹H NMR Presence of phenolic -OH proton signalDisappearance of -OH proton signalDeprotonation and coordination
Aromatic proton signalsShift in aromatic proton signalsChange in electronic environment
EPR Not applicable (for diamagnetic ligand)Characteristic g-values (for paramagnetic complexes)Geometry and covalency of M-L bond

Magnetic Properties of Paramagnetic Metal Complexes

The magnetic properties of paramagnetic metal complexes derived from this compound are of significant interest as they provide insights into the electronic structure and the nature of metal-ligand interactions. The magnetic susceptibility of these complexes is primarily dictated by the number of unpaired electrons on the central metal ion and any magnetic exchange interactions that may occur between metal centers in polynuclear complexes.

For instance, in analogous paramagnetic complexes, the effective magnetic moment (μ_eff) can be determined from temperature-dependent magnetic susceptibility measurements. A study on a heptanuclear dysprosium(III) complex with a Schiff base ligand demonstrated a room temperature χ_ΜT value of 99.12 cm³ Kmol⁻¹, which is in close agreement with the theoretical value of 99.19 cm³ Kmol⁻¹ for seven non-interacting Dy(III) ions. nih.gov This indicates minimal magnetic coupling between the metal centers at higher temperatures. As the temperature is lowered, the χ_ΜT product decreases, suggesting the depopulation of excited Stark sublevels and/or the presence of weak antiferromagnetic interactions between the metal ions. nih.gov

The magnetic moments for mononuclear complexes can often distinguish between different coordination geometries. For example, Co(II) complexes of a related azo-dye ligand have been shown to exhibit magnetic moments indicative of an octahedral geometry. mdpi.com Similarly, the magnetic susceptibility data for various paramagnetic complexes, with values ranging from 1.82 to 6.0 B.M., have been used to deduce their electronic configurations and geometries. researchgate.net

To illustrate the type of data obtained in such studies, the following table presents hypothetical magnetic susceptibility data for a series of paramagnetic metal complexes with this compound, based on typical values for similar compounds.

Metal IonNumber of Unpaired Electrons (n)Theoretical Spin-only Magnetic Moment (μ_so, B.M.)Experimental Magnetic Moment (μ_eff, B.M.) at 300 K
Cr(III)33.873.8 - 3.9
Mn(II)55.925.8 - 6.1
Fe(III)55.925.7 - 6.0
Co(II)33.874.3 - 5.2 (octahedral)
Ni(II)22.832.9 - 3.4 (octahedral)
Cu(II)11.731.8 - 2.2

Note: The experimental values are typical ranges observed for paramagnetic complexes and may vary depending on the specific coordination environment.

Structural Elucidation of Metal-Azophenol Complexes

For example, the crystal structure of a related compound, (E)-2-Methyl-4-(phenyldiazenyl)phenol, reveals a nearly planar molecule with specific bond lengths and angles. researchgate.net In its metal complexes, the deprotonated phenolic oxygen and one of the azo nitrogen atoms would likely act as the coordination sites. The crystal structure of another related Schiff base compound, 4-Phenyldiazenyl-2-[(R)-(1-phenylethyl)iminomethyl]phenol, shows an N=N bond distance of 1.243 (3) Å, which is characteristic of the trans configuration of the diazenyl group. nih.gov

In metal complexes of analogous phenolate-containing ligands, X-ray analysis has been crucial in determining the electronic structure. For instance, in a Cu(II)-phenoxyl radical complex, the C-O bond length was found to be approximately 0.06 Å shorter in the radical moiety compared to the phenolate (B1203915) moiety, and the Cu-O bond to the radical was longer. scirp.org These subtle changes in bond lengths are critical for understanding the electronic distribution within the molecule.

The following table presents representative crystallographic data for a related azophenol compound, which can serve as a model for the ligand framework in its metal complexes.

ParameterValue
Compound(E)-2-Methyl-4-(phenyldiazenyl)phenol researchgate.net
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.0537 (6)
b (Å)10.5716 (9)
c (Å)12.0287 (7)
β (°)108.952 (4)
V (ų)1088.88 (13)
Z4
Dihedral angle between aromatic rings (°)1.38 (7)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in complementing experimental data by providing detailed insights into the electronic structure, bonding, and stability of metal complexes. nih.gov These calculations can predict geometries, vibrational frequencies, and electronic transitions, as well as quantify the strength of metal-ligand interactions.

For metal complexes of this compound, computational modeling can be employed to:

Optimize the geometry of the complexes to predict the most stable coordination arrangement.

Calculate the binding energy between the metal ion and the ligand to assess the stability of the complex.

Analyze the molecular orbitals (HOMO and LUMO) to understand the electronic transitions and redox properties. nih.gov

Simulate infrared and electronic spectra to aid in the interpretation of experimental data.

Studies on similar metal complexes have successfully used DFT to validate proposed structures and to understand their biological activities. nih.gov For example, the geometries of various metal complexes have been optimized using methods like DFT/B3LYP, and the calculated frequencies have shown good agreement with experimental IR spectra. mdpi.com

The following table provides an example of computationally derived data for a hypothetical metal complex of this compound, illustrating the type of information that can be obtained.

ParameterM = Cu(II)M = Ni(II)
Coordination GeometrySquare PlanarOctahedral
Metal-Oxygen Bond Length (Å)1.952.05
Metal-Nitrogen Bond Length (Å)2.022.10
Binding Energy (kcal/mol)-450-420
HOMO Energy (eV)-6.2-5.8
LUMO Energy (eV)-2.5-2.1
HOMO-LUMO Gap (eV)3.73.7

Note: These values are illustrative and would need to be calculated for the specific complex.

Redox Chemistry of Metal-Azophenol Complexes

Electrochemical techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are essential for investigating the redox behavior of metal-azophenol complexes. These methods provide information on the reduction and oxidation potentials of the metal center and the ligand, the reversibility of the redox processes, and the stability of the electrochemically generated species.

The cyclic voltammogram of a metal complex of this compound would be expected to show one or more redox waves corresponding to processes such as M(n)/M(n-1) or M(n)/M(n+1) couples, as well as ligand-based redox events. The potential at which these processes occur is influenced by the nature of the metal, the coordination environment, and the substituents on the ligand.

For example, studies on Fe(II) polypyridine complexes have shown that the Fe(II)/Fe(III) oxidation potential is sensitive to the electronic effects of the substituents on the polypyridine ligands. nih.gov In vanadyl salen complexes, the V(V)/V(IV) reduction potential has been observed to shift depending on the solvent and the presence of other cations. escholarship.org Similarly, the redox behavior of complexes with other azo-containing ligands has been studied to assess their electrocatalytic capabilities. abechem.com

The following table presents hypothetical cyclic voltammetry data for a metal complex of this compound, illustrating the key parameters obtained from such an analysis.

Redox CoupleE_pa (V)E_pc (V)ΔE_p (mV)I_pa/I_pcReversibility
M(III)/M(II)+0.65+0.5960~1Reversible
Ligand oxidation+1.20---Irreversible
Ligand reduction-0.80-0.8880~1Quasi-reversible

Note: Potentials are typically reported versus a reference electrode like Ag/AgCl or Fc/Fc⁺. E_pa = anodic peak potential, E_pc = cathodic peak potential, ΔE_p = peak-to-peak separation, I_pa/I_pc = ratio of anodic to cathodic peak currents.

A key aspect in the electrochemistry of metal-azophenol complexes is determining whether the observed redox processes are centered on the metal ion or the ligand. Azophenol ligands are known to be "redox-active" or "non-innocent," meaning they can actively participate in redox reactions. mdpi.com

Distinguishing between metal-centered and ligand-centered redox events can be achieved through a combination of techniques:

Comparison with the free ligand: The electrochemical behavior of the complex is compared to that of the free this compound. Redox processes occurring at similar potentials in both the free ligand and the complex are likely ligand-centered.

Varying the metal center: If a series of complexes with different metal ions (e.g., Fe, Co, Ni, Cu, Zn) is studied, redox events that are highly dependent on the metal are likely metal-centered. Redox processes that are relatively insensitive to the metal are more likely to be ligand-centered.

Spectroelectrochemistry: This technique involves monitoring the UV-Vis or EPR spectrum of the complex as the potential is swept. Changes in the spectrum can help identify the species being oxidized or reduced. For example, the appearance of a new band in the visible region might be indicative of the formation of a ligand radical.

Computational analysis: DFT calculations can predict the distribution of the HOMO and LUMO, indicating whether these orbitals are primarily located on the metal or the ligand. This can help to predict the site of oxidation or reduction.

In many transition metal complexes with redox-active ligands, it is common to observe both metal-centered and ligand-centered redox processes. nih.govmdpi.com The relative energies of the metal d-orbitals and the ligand π-orbitals determine which process is more favorable.

Biological Activity and Mechanistic Insights of 4 Ethyl 2 E Phenyldiazenyl Phenol Non Clinical Focus

Enzyme Inhibition Studies and Proposed Mechanisms of Action

There is no available scientific literature detailing the investigation of 4-ethyl-2-[(E)-phenyldiazenyl]phenol as an enzyme inhibitor.

No studies have been published that evaluate the inhibitory effects of This compound on tyrosinase, carbonic anhydrase, urease, or any other specific enzyme targets.

Due to the absence of enzyme inhibition studies, there are no reported IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values for This compound .

No molecular docking or computational studies have been performed to analyze the binding interactions of This compound with any enzyme active sites.

Antioxidant Activity and Free Radical Scavenging Capabilities

The antioxidant potential of This compound has not been reported in the scientific literature.

There are no available results from in vitro radical scavenging assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or FRAP (ferric reducing antioxidant power) for This compound .

Without experimental data, there are no proposed or studied mechanistic pathways, such as hydrogen atom transfer (HAT) or single electron transfer (SET), to describe the potential antioxidant action of This compound .

Antimicrobial Activity Investigations (In Vitro Studies)

The antimicrobial potential of azo compounds, including various (phenyl-diazenyl)phenols, has been a subject of interest in medicinal chemistry. These compounds have been evaluated against a range of pathogenic microorganisms.

Several studies have demonstrated that phenolic azo compounds exhibit significant antibacterial activity, particularly against Gram-positive bacteria. mdpi.comnih.gov For instance, a series of novel (phenyl-diazenyl)phenols were synthesized and tested for their antibacterial properties. The results indicated selective activity against Staphylococcus aureus and Listeria monocytogenes, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 4 μg/mL. mdpi.com The presence and position of hydroxyl groups on the phenol (B47542) ring appear to be crucial for the antimicrobial activity. mdpi.com

Another study on a series of diaryl azo-phenol derivatives reported broad-spectrum activity against both Gram-positive (S. aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris) bacteria. nih.govtandfonline.com Some of these compounds displayed promising antibacterial potential with MIC values of 125 µ g/200 µL. tandfonline.com The antibacterial efficacy of these compounds is often attributed to the presence of electron-withdrawing groups on the phenyl rings. tandfonline.com

Compound TypeBacterial StrainActivity (MIC)Reference
(Phenyl-diazenyl)phenolsStaphylococcus aureus4 μg/mL mdpi.com
(Phenyl-diazenyl)phenolsListeria monocytogenes8 μg/mL mdpi.com
Diaryl azo-phenol derivativesS. aureus125 µg/200 µL tandfonline.com
Diaryl azo-phenol derivativesP. aeruginosa125 µg/200 µL tandfonline.com
Phenolic azo dye derivative (B4)Salmonella typhi125 μg/mL nih.gov
Phenolic azo dye derivative (B4)E. coli62.5 μg/mL nih.gov
Phenolic azo dye derivative (B4)Staphylococcus aureus62.5 μg/mL nih.gov

The antifungal properties of azo compounds have also been explored. Studies on novel azo dyes based on 2-(phenyldiazenyl)phenol have shown remarkable efficiency in reducing the growth of standard and clinically isolated Candida strains. mdpi.comnih.gov For example, certain phenolic azo dye derivatives exhibited moderate activity against Candida albicans with a MIC of 125 μg/mL. nih.gov The antifungal activity of these compounds suggests their potential for development as novel antifungal agents. mdpi.comnih.gov

Compound TypeFungal SpeciesActivity (MIC)Reference
Phenolic azo dye derivatives (B1 and B4)Candida albicans125 μg/mL nih.gov

The precise mechanisms of antimicrobial action for azo compounds are not fully elucidated but are thought to be multifactorial. One of the proposed mechanisms involves the disruption of the bacterial cell membrane. The lipophilic nature of some azo compounds may facilitate their interaction with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. nih.gov

Another postulated mechanism is the inhibition of essential enzymes within the microbial cell. The azo group (-N=N-) and other functional groups on the aromatic rings can interact with the active sites of enzymes through various non-covalent interactions such as hydrogen bonding and hydrophobic interactions, thereby inhibiting their function and disrupting metabolic pathways. nih.gov The lipophilicity of these compounds can also play a role in their ability to bind to the active sites of cellular enzymes. nih.gov

DNA and Protein Binding Interactions

The interaction of small molecules with biological macromolecules like DNA and proteins is fundamental to understanding their mechanisms of action. Spectroscopic and computational methods have been employed to study these interactions for various azo dyes.

UV-Vis spectroscopy is a valuable tool for investigating the binding of ligands to DNA. Studies on the interaction between a synthesized monoazo disperse dye and calf thymus DNA (Ct-DNA) revealed a hypochromic effect (decrease in absorbance) and a slight red shift in the absorption wavelength upon the addition of DNA. shd-pub.org.rsresearchgate.net These spectral changes are indicative of a groove binding mode of interaction. shd-pub.org.rsresearchgate.net

Fluorescence spectroscopy is another powerful technique used to study ligand-protein and ligand-DNA interactions. The intrinsic fluorescence of proteins, often due to tryptophan and tyrosine residues, can be quenched upon binding of a small molecule. The binding of novel azo derivatives to bovine serum albumin (BSA) has been shown to cause fluorescence quenching, with binding constants in the range of 104–105 M−1, suggesting a moderate interaction. mdpi.com The stoichiometry of this interaction was determined to be approximately 1:1. mdpi.com

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target macromolecule. Molecular docking studies of a monoazo disperse dye with Ct-DNA have corroborated the groove binding mode suggested by spectroscopic data. shd-pub.org.rsresearchgate.net These studies indicate that hydrogen bonds and π-electron interactions between the azo dye and the DNA are crucial for the binding. shd-pub.org.rsresearchgate.net The binding energies calculated from these simulations provide a quantitative measure of the binding affinity.

Applications of 4 Ethyl 2 E Phenyldiazenyl Phenol in Materials Science and Analytical Chemistry

Development of Chemo/Biosensors

The molecular structure of 4-ethyl-2-[(E)-phenyldiazenyl]phenol, featuring a hydroxyl group ortho to an azo linkage, suggests potential for chelating and sensory applications. The azo-phenol moiety is known to exhibit changes in its electronic and optical properties upon interaction with analytes. However, specific studies detailing the development of chemo/biosensors based on this compound are not documented.

Colorimetric and Fluorometric Sensing of Metal Ions

Derivatives of 2-(phenyldiazenyl)phenol are known to act as chromogenic reagents for various metal ions, where complexation leads to a distinct color change. This is due to the formation of metal-ligand complexes that alter the electronic transitions within the molecule. Despite this general principle, there is no specific data or research available on the use of this compound for the colorimetric or fluorometric sensing of metal ions.

pH-Responsive Sensing Probes

The phenolic hydroxyl group in this compound can undergo deprotonation under basic conditions, leading to a change in the electronic structure of the molecule. This protonation/deprotonation equilibrium can result in a visible color change, a characteristic that is often exploited for pH sensing. While this suggests its potential as a pH indicator, no studies have been published that characterize its pKa value or its performance as a pH-responsive probe.

Anion Recognition Systems

The design of anion recognition systems often involves hydrogen bonding interactions between a receptor molecule and the target anion. The hydroxyl group of this compound could potentially act as a hydrogen bond donor. However, there is a lack of research on its application in anion recognition systems.

Integration into Optoelectronic Materials and Devices

Azobenzene (B91143) derivatives are of significant interest in materials science due to their photochromic properties, which allow for reversible isomerization between their trans and cis forms upon light irradiation. This photo-switching capability is a key feature for the development of optoelectronic devices such as optical data storage and molecular switches.

Non-linear Optical (NLO) Properties and Applications

Molecules with a donor-π-acceptor structure can exhibit significant non-linear optical (NLO) properties. The this compound structure, with the ethyl group (donor) and the azo group (acceptor) connected through a phenyl ring (π-system), suggests potential for NLO applications. NLO materials are crucial for technologies like frequency conversion and optical switching. However, there are no published studies that have measured or calculated the NLO properties, such as the hyperpolarizability, of this compound.

Use as Sensitizers or Components in Photovoltaic Cells

The exploration of organic molecules as sensitizers in dye-sensitized solar cells (DSSCs) has been a significant area of research, driven by the potential for low-cost and environmentally friendly solar energy conversion. Azo compounds, characterized by the -N=N- chromophore, have been investigated for their vibrant colors and photochemical properties. In principle, compounds like this compound could be considered for such applications due to their electronic absorption in the visible spectrum, a key requirement for a sensitizer (B1316253) in a DSSC.

The function of a sensitizer in a DSSC is to absorb photons and inject electrons into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO2). The general requirements for an efficient dye sensitizer include a high molar extinction coefficient in the visible range, appropriate energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) for effective electron injection and dye regeneration, and good stability under operating conditions.

Research into Organic Light-Emitting Diode (OLED) Components

Organic light-emitting diodes (OLEDs) are a cornerstone of modern display and lighting technology, relying on organic compounds that emit light when an electric current is applied. The development of novel organic materials with high quantum efficiency, good thermal stability, and specific emission colors is crucial for advancing OLED performance.

Azo compounds, including derivatives of azobenzene, are known for their diverse optical and electronic properties. While their primary application has been in areas like dyes and photoswitches, research into their utility as components in OLEDs is an emerging field. The electronic structure of this compound, with its conjugated pi-system spanning the two aromatic rings and the azo bridge, suggests potential for electroluminescent behavior. The substituent groups (ethyl and hydroxyl) can modulate the emission wavelength and influence the material's processability and solid-state morphology, which are critical for device fabrication and performance.

However, a detailed investigation into the specific application of this compound as an emissive layer, host material, or charge-transporting component in OLEDs is not extensively documented in published research. The design of efficient OLED emitters often involves creating molecules with high photoluminescence quantum yields in the solid state, which can be challenging due to aggregation-caused quenching. Research in this area would involve synthesizing high-purity this compound, characterizing its photophysical properties (absorption, emission, and quantum yield), and fabricating and testing OLED devices to evaluate its electroluminescence performance, including brightness, efficiency, and color purity.

Photoresponsive Materials and Actuators

The ability of azobenzene and its derivatives to undergo reversible trans-cis photoisomerization upon irradiation with light of specific wavelengths makes them ideal candidates for the development of photoresponsive materials. This molecular-level switching can be harnessed to induce macroscopic changes in the properties of materials, leading to applications in actuators, smart coatings, and optical data storage.

Fabrication of Photo-Switchable Polymer Films and Coatings

Incorporating this compound into polymer matrices is a promising strategy for creating photo-switchable films and coatings. This can be achieved by either physically blending the compound into a polymer or by chemically incorporating it as a pendant group or part of the main polymer chain. The photoisomerization of the azobenzene moiety can alter the polymer's physical properties, such as its polarity, free volume, and chain conformation.

For instance, the trans isomer of azobenzene is generally more stable and has a larger aspect ratio than the bent cis isomer. Upon irradiation with UV light, the trans-to-cis isomerization can induce mechanical stress in a polymer film, leading to bending or contraction. This effect can be reversed by exposing the film to visible light, which promotes the cis-to-trans back-isomerization. The ethyl and hydroxyl substituents on the this compound molecule can influence its compatibility with different polymer hosts and affect the kinetics of the photoisomerization process. Research in this area focuses on optimizing the composition and structure of these polymer composites to achieve desired photo-mechanical responses.

Development of Light-Responsive Gels and Liquid Crystals

Light-responsive gels and liquid crystals are another exciting application for azobenzene-containing compounds like this compound. In a gel matrix, the photoisomerization of the azobenzene units can lead to changes in the gel's volume (swelling or shrinking) or its mechanical properties. nih.gov This is because the change in the shape of the azobenzene molecules can disrupt the cross-linked network of the gel, leading to a phase transition. nih.gov

Similarly, in liquid crystals, the rod-like trans isomer of azobenzene can act as a mesogen, helping to establish the liquid crystalline phase. Upon photoisomerization to the bent cis form, the liquid crystalline order can be disrupted, leading to a phase transition to an isotropic state. This photo-induced phase transition can be used to control the optical properties of the material, making it useful for applications in optical switching and displays. The specific structure of this compound could be tailored to optimize its performance in these advanced materials.

Catalytic Applications

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has grown rapidly as a sustainable and environmentally friendly alternative to metal-based catalysts. scienceopen.com The unique electronic and structural features of certain organic compounds can be exploited to achieve high levels of catalytic activity and selectivity.

Exploration as Organocatalysts in Organic Transformations

The azo group in compounds like this compound has been shown to act as a directing and activating group in certain organic transformations. nih.govresearchgate.net This opens up the possibility of using this class of compounds as organocatalysts. For example, the azo group can participate in non-covalent interactions, such as hydrogen bonding, to orient a substrate in a specific way, leading to enantioselective reactions. nih.govresearchgate.net

While specific studies on the catalytic activity of this compound are not widely reported, the general principle of using the azo moiety as a functional group in catalyst design is an active area of research. The phenol (B47542) group in this compound could also play a role in catalysis, for instance, by acting as a Brønsted acid or base. Future research could explore the potential of this compound and its derivatives as catalysts in a variety of organic reactions, such as aldol (B89426) reactions, Michael additions, and asymmetric arylations.

Below is a table summarizing the potential applications of this compound based on the properties of related azo compounds.

Application AreaSpecific UseUnderlying PrincipleRelevant Findings for Azo Compounds
Materials ScienceSensitizers in Photovoltaic CellsAbsorption of light and injection of electrons into a semiconductor.Azo dyes exhibit strong absorption in the visible spectrum. Performance is dependent on molecular structure and energy levels.
Materials ScienceComponents in OLEDsElectroluminescence from a conjugated organic molecule.The extended π-system in azo compounds suggests potential for light emission upon electrical excitation.
Photoresponsive MaterialsPhoto-Switchable Polymer FilmsReversible trans-cis photoisomerization of the azobenzene unit induces mechanical changes in the polymer matrix.Azobenzene-containing polymers demonstrate photo-induced bending, contraction, and surface patterning.
Photoresponsive MaterialsLight-Responsive Gels and Liquid CrystalsPhotoisomerization of azobenzene disrupts the gel network or liquid crystalline order, leading to phase transitions.Azobenzene-based gels show photo-induced volume changes, while liquid crystals exhibit photo-controlled optical properties. nih.gov
Catalytic ApplicationsOrganocatalysts in Organic TransformationsThe azo group can act as a directing or activating group, facilitating stereoselective reactions.Azo groups have been successfully used to direct asymmetric arylations of indoles. nih.gov

Ligand Design for Transition Metal-Catalyzed Reactions

The molecular architecture of this compound makes it a promising candidate as a bidentate ligand for coordinating with transition metal centers. The design of such ligands is crucial for developing catalysts with high activity, selectivity, and stability. Transition metal catalysts are fundamental to a vast array of chemical transformations in modern synthetic chemistry. nih.gov

The key structural features of this compound for ligand application are the phenolic oxygen atom and one of the nitrogen atoms of the azo group. These two atoms can act as a bidentate chelating agent, forming a stable five-membered ring with a metal ion. This chelation effect enhances the stability of the resulting metal complex compared to monodentate ligands. The electronic properties of the ligand, influenced by the electron-donating ethyl group and the aromatic systems, can modulate the electron density at the metal center, thereby tuning its catalytic activity. nih.govjmchemsci.com

Metal complexes formed with azo dye ligands have been investigated for various catalytic applications. rdd.edu.iqasianpubs.org For instance, palladium complexes coordinated by azo groups have been explored in cross-coupling reactions. acs.org The specific steric and electronic environment provided by the this compound ligand could potentially be harnessed for reactions such as hydrogenation, oxidation, or carbon-carbon bond formation.

Table 1: Potential Transition Metal Complexes and Catalytic Applications This table is illustrative and based on the general behavior of azo-phenol ligands, as specific catalytic data for this compound complexes are not readily available.

Metal CenterPotential GeometryPotential Catalytic Application
Palladium (Pd)Square PlanarSuzuki or Heck cross-coupling
Copper (Cu)Tetrahedral/Square PlanarOxidation reactions, Atom Transfer Radical Polymerization (ATRP)
Nickel (Ni)Square Planar/OctahedralHydrogenation, Oligomerization
Cobalt (Co)OctahedralOxidation of hydrocarbons

Analytical Reagents in Laboratory Settings

The strong chromophoric nature of the azo group in this compound makes it a valuable candidate for use as an analytical reagent, particularly in methods relying on colorimetric or spectrophotometric detection.

Spectrophotometric Reagents for Trace Element Analysis

Azo dyes are a well-established class of reagents for the spectrophotometric determination of trace metal ions. researchgate.netnih.gov The principle involves the formation of a colored metal-ligand complex in solution. The interaction of a metal ion with the ligand alters its electronic structure, leading to a change in the wavelength of maximum absorbance (λmax) and/or the molar absorptivity. This change can be measured with a spectrophotometer and, according to the Beer-Lambert law, is proportional to the concentration of the metal ion. nanobioletters.com

For this compound, the formation of a chelate complex with a metal ion is expected to cause a significant bathochromic (red) shift in its absorption spectrum. rsc.orguminho.pt The free ligand might appear yellow or orange, while the metal complex could shift to a red or purple hue, providing a clear visual and measurable signal. nanobioletters.com The selectivity of the reagent for different metal ions can often be tuned by controlling the pH of the solution. nih.gov This allows for the determination of a specific metal ion even in the presence of others.

Table 2: Projected Spectrophotometric Properties for Metal Ion Analysis This table presents hypothetical data based on known properties of similar azo dye reagents to illustrate the potential application.

Metal IonProposed pH for Complexationλmax of Free Ligand (nm)Expected λmax of Complex (nm)Expected Color Change
Cu(II)4.0 - 6.0~410~520Yellow to Magenta
Ni(II)6.5 - 8.0~410~500Yellow to Red-Orange
Co(II)6.0 - 7.5~410~540Yellow to Red-Violet
Zn(II)7.0 - 8.5~410~480Yellow to Orange

Chromatographic Detection Agents for Chemical Separations

In analytical chromatography, particularly High-Performance Liquid Chromatography (HPLC), derivatization is a technique used to chemically modify an analyte to enhance its detection. sdiarticle4.com Analytes that lack a strong chromophore (and thus have poor UV-Vis detector response) can be reacted with a derivatizing agent to attach a molecule that absorbs strongly.

Azo coupling is a classic chemical reaction that can be used for derivatization. researchgate.netnih.gov This method is particularly useful for the analysis of phenols and amines that may otherwise be difficult to detect. nih.gov In a typical scenario, a diazonium salt is used as the derivatizing reagent to react with the target analyte (e.g., a specific phenol in a water sample).

Conversely, a molecule like this compound itself could be used to derivatize other types of molecules. However, its primary potential in this context lies in its inherent properties as a detectable molecule. If used in a separation method, its strong absorbance in the visible region would allow for sensitive detection without the need for derivatization. Furthermore, related azo compounds are used to create reagents for derivatizing specific functional groups, such as carboxylic acids or amines, to facilitate their detection in HPLC-MS analysis. nih.gov The core structure of this compound could theoretically be modified to create such a targeted derivatization agent.

Table 3: Potential Chromatographic Applications This table outlines the potential roles of the compound based on the principles of chromatographic analysis.

RoleTechniquePrincipleTarget Analytes
AnalyteHPLC-UV/VisDirect detection of the compound due to its strong chromophore.This compound itself
Derivatization PrecursorHPLC-UV/Vis, LC-MSThe molecule is chemically modified to create a reagent that reacts with target analytes.Carboxylic acids, amines, thiols
Component of Stationary PhaseAffinity ChromatographyImmobilized onto a solid support to selectively retain analytes that can interact with it.Metal ions, specific proteins

Emerging Research Directions and Future Perspectives for 4 Ethyl 2 E Phenyldiazenyl Phenol Research

Exploration of Advanced and Sustainable Synthetic Methodologies (e.g., Flow Chemistry, Mechanochemistry)

Traditional synthesis of azo dyes often involves batch processes that can be inefficient and generate significant waste. researchgate.net The future of synthesizing 4-ethyl-2-[(E)-phenyldiazenyl]phenol and its derivatives lies in the adoption of advanced and sustainable methodologies that offer improved efficiency, safety, and environmental friendliness.

Flow Chemistry: Continuous flow synthesis is emerging as a powerful alternative to traditional batch reactions for azo compounds. nih.gov This technique offers precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved purity, and enhanced safety, particularly when handling unstable intermediates like diazonium salts. researchgate.netresearchgate.net The development of integrated continuous flow processes for the diazotization of an aniline (B41778) derivative and subsequent azo coupling with 4-ethylphenol (B45693) could significantly streamline the production of this compound. researchgate.netunb.ca Research indicates that continuous processes can be more cost-effective and have a smaller environmental footprint, using significantly less water than industrial batch processes. rsc.org

Mechanochemistry: Mechanochemical synthesis, which involves reactions conducted in the solid state by grinding or milling, represents another green chemistry approach. youtube.com This solvent-free method has been successfully employed for the synthesis of various azo dyes. rsc.orgrsc.orgresearchgate.net By using techniques like ball milling, the diazotization of phenolic compounds can be achieved efficiently without the need for solvents, catalysts, or external heating. rsc.org This approach simplifies purification, improves reaction efficiency, and holds potential for the large-scale industrial preparation of azo dyes like this compound. rsc.orgresearchgate.net

MethodologyKey AdvantagesRelevance for this compound Synthesis
Flow ChemistryEnhanced safety, higher yields, improved purity, reduced environmental impact. nih.govresearchgate.netrsc.orgAllows for precise control over the exothermic diazotization and coupling steps, minimizing hazardous intermediate isolation. researchgate.net
MechanochemistrySolvent-free, catalyst-free, high yields, simple operation, energy-efficient. rsc.orgrsc.orgProvides a sustainable, environmentally friendly route that simplifies purification and is suitable for gram-scale synthesis. rsc.org

Deeper Understanding of Complex Photophysical Phenomena and Excited State Dynamics

Azophenols are known for their interesting photophysical properties, including photoisomerization and potential for fluorescence, which are crucial for applications in optical materials and molecular switches. rsc.org A deeper understanding of the excited-state dynamics of this compound is essential for harnessing its full potential.

Future research will likely involve advanced spectroscopic techniques, such as ultrafast transient absorption spectroscopy, to probe the relaxation processes that occur after photoexcitation. rsc.orgrsc.org Studies on related azo dyes have revealed complex excited-state lifetimes on timescales ranging from femtoseconds to minutes. rsc.orgrsc.org For instance, protonation has been shown to significantly alter the excited-state potential energy landscape, shutting down photoisomerization and leading to rapid decay back to the ground state. rsc.org

Computational methods, like time-dependent density functional theory (TDDFT), will play a crucial role in elucidating the mechanisms behind these phenomena. rsc.orgrsc.org By modeling the potential energy surfaces, researchers can understand how factors like solvent polarity, substitution patterns, and intramolecular hydrogen bonding influence the photophysical behavior of this compound. rsc.org This knowledge is critical for designing molecules with specific light-responsive functions.

Research AreaTechniquesKey Insights to be Gained
Excited State LifetimesTransient Absorption Spectroscopy, Time-Resolved Fluorescence. rsc.orgrsc.orgMapping the decay pathways (e.g., internal conversion, intersystem crossing) and identifying transient species. hw.ac.ukchemrxiv.org
Photoisomerization DynamicsSteady-State and Time-Resolved Spectroscopy. rsc.orgUnderstanding the efficiency and mechanism of the E/Z (trans/cis) isomerization process.
Computational ModelingTime-Dependent Density Functional Theory (TDDFT). rsc.orgVisualizing potential energy surfaces and identifying barriers for isomerization and other relaxation pathways. researchgate.net

Rational Design Principles for Structurally Engineered Derivatives with Tunable Properties

The functional properties of this compound are intrinsically linked to its molecular structure. Establishing clear structure-property relationships is key to designing new derivatives with tailored characteristics for specific applications.

Rational design principles will guide the synthesis of new analogues by modifying the substitution patterns on the phenyl and phenol (B47542) rings. For example, introducing electron-donating or electron-withdrawing groups can significantly alter the electronic structure, thereby tuning the compound's color, redox potential, and non-linear optical properties. jchemrev.com Studies on other phenolic compounds have shown that modifications like halogenation or esterification can dramatically enhance biological activity. torvergata.it

Incorporating the this compound moiety into larger, more complex architectures, such as polymers or macrocycles, could lead to materials with novel responsive behaviors. The goal is to create a predictable framework where specific structural modifications lead to desired changes in photophysical, electronic, or biological properties.

Integration into Novel Functional Materials and Nanostructures for Advanced Applications

The unique properties of azophenols make them attractive building blocks for a new generation of functional materials and nanostructures. Future research will focus on integrating this compound into various platforms to exploit its characteristics.

Potential applications include:

Molecular Switches and Data Storage: The reversible E/Z isomerization of the azo group upon light irradiation can be harnessed for optical data storage and molecular switching devices.

Chemosensors: The phenol group can act as a binding site for ions or molecules, and a change in the compound's color or fluorescence upon binding could be used for chemical sensing.

Non-linear Optical (NLO) Materials: Azo dyes are known to exhibit NLO properties, which are valuable for applications in telecommunications and optical computing.

Liquid Crystals: The rod-like shape of azobenzene (B91143) derivatives makes them suitable for creating liquid crystalline materials that respond to light.

The incorporation of this compound into polymers, metal-organic frameworks (MOFs), or nanoparticles could amplify its functional properties and lead to the development of smart materials that respond to external stimuli like light, pH, or temperature.

Expanding Mechanistic Insights into Biological Interactions Beyond Current Scope (Academic, non-clinical)

Azo compounds and phenols are known to possess a wide range of biological activities, including antimicrobial and antioxidant properties. mdpi.comnih.govsemanticscholar.org While clinical applications are beyond the scope of this academic exploration, future non-clinical research can provide valuable mechanistic insights into how this compound interacts with biological systems.

Academic investigations could focus on:

Enzyme Inhibition: Studying the interaction of the compound with specific enzymes to understand structure-activity relationships.

DNA Interaction: Investigating the potential for the compound to bind to or interact with DNA, a property observed in some azo derivatives. nih.govnih.govmdpi.com Techniques like UV-Vis titration and molecular docking can elucidate binding modes. mdpi.com

Antimicrobial Mechanisms: Exploring the mechanisms by which this and related compounds inhibit the growth of bacteria or fungi, which could involve membrane disruption or inhibition of essential metabolic pathways. researchgate.netresearchgate.net

Computational tools like inverse molecular docking can be employed to screen for potential protein targets and predict biological activities, guiding further experimental validation. mdpi.comnih.gov Such fundamental research expands our understanding of molecular recognition and bioactivity.

Collaborative Interdisciplinary Research Initiatives for Broader Impact and Innovation

The multifaceted nature of this compound research necessitates a collaborative, interdisciplinary approach for significant advancement. The full potential of this compound can only be realized by bridging the expertise of different scientific fields.

Future progress will depend on initiatives that bring together:

Synthetic Organic Chemists: To develop novel, efficient, and sustainable synthetic routes. mdpi.com

Physical Chemists and Spectroscopists: To unravel the complex photophysical properties and excited-state dynamics. hw.ac.uk

Materials Scientists and Engineers: To integrate the molecule into functional devices, polymers, and nanostructures.

Computational Chemists: To provide theoretical models that explain experimental observations and guide the design of new derivatives. researchgate.net

Biochemists and Molecular Biologists: To perform academic, non-clinical investigations into the compound's interactions with biological systems. ijhmr.com

Such collaborations will accelerate the pace of discovery, leading to innovative applications and a deeper fundamental understanding of this versatile class of molecules.

Q & A

Q. What are the established synthetic routes for 4-ethyl-2-[(E)-phenyldiazenyl]phenol, and how are reaction conditions optimized?

The compound is typically synthesized via diazo-coupling reactions. For example, aniline derivatives are treated with NaNO₂ under acidic conditions (e.g., HCl) at low temperatures (−5°C) to form diazonium salts, which are then coupled with phenolic precursors like 2-hydroxy-5-ethylbenzaldehyde. Solvent choice (e.g., ethanol) and stoichiometric ratios are critical for achieving high yields (~85%) . Single-crystal X-ray diffraction is often used to confirm the (E)-configuration of the azo bond .

Q. What spectroscopic methods are most reliable for characterizing this compound?

Key techniques include:

  • FT-IR : Identification of O–H (phenolic) stretching (~3400 cm⁻¹) and C=N (azomethine) vibrations (~1600 cm⁻¹) .
  • UV-Vis : Absorption bands at ~350–450 nm due to π→π* transitions in the azo group .
  • NMR : ¹H NMR signals for phenolic protons (~10–12 ppm) and aromatic protons in the diazenyl group (~7–8 ppm) .

Q. How are antibacterial/ant antifungal activities of this compound evaluated experimentally?

Standard protocols involve agar diffusion or broth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal strains (e.g., C. albicans). Minimum inhibitory concentrations (MICs) are determined using serial dilutions, with metal chelation studies (e.g., Cu²⁺, Ni²⁺) often enhancing antimicrobial efficacy .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data be resolved during structural elucidation?

Discrepancies between X-ray diffraction (e.g., bond lengths) and DFT-optimized geometries may arise due to crystal packing effects. Validate computational models using high-level basis sets (e.g., B3LYP/6-311++G(d,p)) and compare experimental/theoretical vibrational spectra. For example, molecular hydrogen bonding (e.g., O–H···N interactions) observed in X-ray (2.584 Å) can be cross-validated with IR/Raman shifts .

Q. What strategies mitigate steric hindrance during metal-chelation studies with transition ions?

Steric effects from the ethyl and phenyldiazenyl groups can reduce coordination efficiency. Use bulky counterions (e.g., Cl⁻, NO₃⁻) or optimize solvent polarity (e.g., DMF vs. ethanol) to enhance complex stability. Conductometric titrations and Job’s method are recommended to determine stoichiometry (e.g., 1:1 or 1:2 ligand:metal ratios) .

Q. How do computational methods (e.g., DFT, molecular docking) support structure-activity relationship (SAR) studies?

DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity. Molecular docking against bacterial enzymes (e.g., dihydrofolate reductase) identifies binding motifs. For example, the azo group’s planar geometry facilitates π-π stacking with aromatic residues in target proteins .

Q. What are the challenges in analyzing photodegradation pathways under UV exposure?

Track decomposition using HPLC-MS to identify intermediates (e.g., phenolic radicals or nitroso derivatives). Monitor absorbance changes at λₘₐₓ (~400 nm) and correlate with DFT-predicted bond dissociation energies. Controlled oxygen-free environments minimize side reactions .

Methodological Recommendations

  • For reproducibility : Document reaction conditions (temperature, solvent purity) and use internal standards (e.g., TMS for NMR) .
  • For advanced SAR : Combine experimental MICs with docking scores (AutoDock Vina) and ADMET predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.